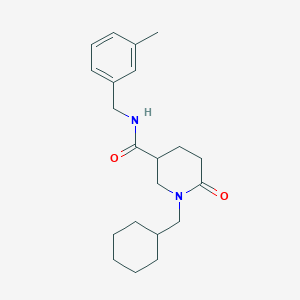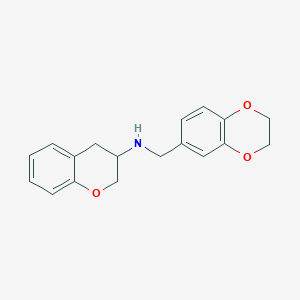![molecular formula C23H36N2O2 B6080476 [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6080476.png)
[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential pharmacological properties and its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentyloxyphenyl group: This step often involves nucleophilic substitution reactions where the phenyl group is functionalized with a cyclopentyloxy group.
Attachment of the piperidin-4-yl group: This can be done through reductive amination or other suitable coupling reactions.
Final functionalization to introduce the methanol group: This step usually involves reduction reactions to convert a precursor aldehyde or ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the piperidine rings or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its biological activity can be studied to understand its effects on different biological pathways.
Chemical Biology: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The piperidine moiety is known to interact with various biological targets, which could explain its potential pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Piperidin-4-ylmethanol: Similar structure but lacks the cyclopentyloxyphenyl group.
Cyclopentyloxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
- The combination of the cyclopentyloxyphenyl group with the piperidine moieties makes [1-[1-[(2-Cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol unique.
- Its structural complexity and potential for diverse biological activities set it apart from simpler piperidine derivatives.
Propriétés
IUPAC Name |
[1-[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c26-18-19-11-14-25(15-12-19)21-7-5-13-24(17-21)16-20-6-1-4-10-23(20)27-22-8-2-3-9-22/h1,4,6,10,19,21-22,26H,2-3,5,7-9,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTALIALXKKIXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6080398.png)

![N'-{(Z)-[5-(2-chlorobenzyl)-2-hydroxyphenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B6080408.png)
![2,3-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B6080413.png)

![2-methoxy-6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6080429.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B6080435.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)
![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
METHANONE](/img/structure/B6080501.png)
